1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane
Description
1-(6-{4-[4-(Trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane is a heterocyclic compound featuring a pyridazine core linked to an azepane ring and a piperazine moiety substituted with a 4-(trifluoromethyl)benzoyl group.
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N5O/c23-22(24,25)18-7-5-17(6-8-18)21(31)30-15-13-29(14-16-30)20-10-9-19(26-27-20)28-11-3-1-2-4-12-28/h5-10H,1-4,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHWRUBXKLVFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Regioselectivity Challenges
- Piperazine Acylation : The use of excess acyl chloride ensures monoacylation at the piperazine’s less hindered nitrogen.
Analytical Characterization
Spectroscopic Data :
- 1H NMR (400 MHz, CDCl3): δ 8.54 (s, 1H, pyridazine-H), 7.97 (d, J = 10.0 Hz, 1H), 7.41 (d, J = 10.0 Hz, 1H), 3.58–3.51 (m, 8H, piperazine-H), 2.37 (q, J = 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H).
- LCMS : m/z 433.5 [M+H]+.
Purity Assurance :
- HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity >98%.
Chemical Reactions Analysis
Types of Reactions
1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The piperazine and pyridazine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. This makes the compound a candidate for drug development, particularly in targeting neurological pathways.
Comparison with Similar Compounds
Data Table: Key Features of Compared Compounds
Q & A
Q. What are the common synthetic routes and key challenges in synthesizing 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of pyridazine derivatives with piperazine intermediates. For example:
Step 1: React 3,6-dichloropyridazine with 1-(4-(trifluoromethyl)benzoyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine-benzoyl moiety.
Step 2: Substitute the remaining chlorine atom on pyridazine with azepane via nucleophilic aromatic substitution.
Key Challenges:
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₃H₂₅F₃N₅O).
- Elemental Analysis: Confirm purity (>95%) by matching experimental and theoretical C/H/N values .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields and scalability?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce reaction time and byproducts .
- Flow Chemistry: Implement continuous flow systems for high-temperature reactions (e.g., azepane substitution) to enhance reproducibility .
- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., molar ratios, solvent volume) and identify critical parameters .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Comparative Assays: Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural Analog Analysis: Compare activity of derivatives (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophore contributions .
- Meta-Analysis: Aggregate data from public databases (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s biological targets and binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases or GPCRs. Focus on piperazine’s hydrogen-bonding potential and trifluoromethyl’s hydrophobic effects .
- Molecular Dynamics (MD): Simulate ligand-protein stability (50 ns trajectories) to assess binding entropy and water displacement .
- Pharmacophore Mapping: Align with known inhibitors (e.g., ATP-binding site residues) using Schrödinger’s Phase .
Q. How can structural modifications improve pharmacokinetics while retaining activity?
Methodological Answer:
Q. What experimental approaches confirm the compound’s three-dimensional structure?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and resolve the structure to confirm piperazine-pyridazine dihedral angles (~30°) .
- NOESY NMR: Detect through-space interactions (e.g., azepane-proton proximity to pyridazine) to validate spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
